2-(4-Fluoropyrrolidin-3-yl)benzoic acid
Description
2-(4-Fluoropyrrolidin-3-yl)benzoic acid is a fluorinated benzoic acid derivative characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and attached to the benzoic acid moiety at the 3-position. Fluorination at the pyrrolidine ring may influence electronic and steric interactions, impacting receptor binding or metabolic stability .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(4-fluoropyrrolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-3-1-2-4-8(7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) |
InChI Key |
HWOAEOVRBJLMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid typically involves the introduction of a fluorine atom into the pyrrolidine ring, followed by the attachment of the benzoic acid moiety. One common method involves the fluorination of pyrrolidine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The fluorinated pyrrolidine is then coupled with a benzoic acid derivative through a series of reactions, including nucleophilic substitution and esterification .
Industrial Production Methods
Industrial production of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the benzoic acid moiety to benzyl alcohol.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4-Fluoropyrrolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its fluoropyrrolidine-benzoic acid hybrid. Key comparisons include:
Key Observations :
- Fluorine Position : Fluorine in pyrrolidine (target compound) vs. aromatic rings (e.g., 3-Fluoro-biphenyl) alters electronic effects. Pyrrolidine fluorination may reduce ring basicity while enhancing metabolic stability.
- Substituent Bulk : Bulky groups (e.g., biphenyl in ) reduce conformational flexibility compared to the pyrrolidine ring, which may favor specific receptor interactions.
Receptor Binding and Pharmacological Potential
- ΔGbinding Trends : shows that 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding (higher affinity) for T1R2/T1R3 receptors than saccharin. Fluorine’s electronegativity in the target compound could further enhance binding by polar interactions .
- Patent Compounds: Complex benzoic acid derivatives in (e.g., EP00361365’s 4-[(2-mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic acid) suggest therapeutic applications in enzyme inhibition or receptor modulation. The target compound’s pyrrolidine-fluorine motif may align with these drug-design strategies.
Physicochemical Properties
- Acidity: Fluorine’s electron-withdrawing effect increases benzoic acid’s acidity (lower pKa) compared to non-fluorinated analogs, enhancing solubility in physiological conditions .
- Lipophilicity : Fluorinated aromatic systems (e.g., BF-5232 in ) typically exhibit higher logP values, whereas the pyrrolidine ring may balance lipophilicity and aqueous solubility .
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